[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 2-benzoylbenzoate
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Overview
Description
[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 2-benzoylbenzoate, also known as DMXB-A, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 2-benzoylbenzoate acts as a selective agonist for the α7-nicotinic acetylcholine receptor (α7-nAChR), which is involved in various neurological processes such as learning, memory, and inflammation. Activation of the α7-nAChR by this compound leads to the release of neurotransmitters such as acetylcholine and glutamate, which play a crucial role in cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. This compound also has anti-inflammatory properties and has been shown to reduce neuroinflammation in the brain. Additionally, this compound has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of [2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 2-benzoylbenzoate in lab experiments is its selectivity for the α7-nAChR, which allows for targeted activation of this receptor. However, this compound is a relatively new compound and further research is needed to fully understand its effects and potential limitations.
Future Directions
Future research on [2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 2-benzoylbenzoate could focus on its potential therapeutic applications in other neurological disorders such as depression and anxiety. Additionally, further studies could investigate the optimal dosage and administration of this compound for maximum efficacy. The development of more selective agonists for the α7-nAChR could also be explored.
Synthesis Methods
[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 2-benzoylbenzoate can be synthesized through a multistep process involving the reaction of 2-benzoylbenzoic acid with N,N-dimethylpiperidin-4-amine, followed by acylation using acetyl chloride. The resulting product is then oxidized using manganese dioxide to yield this compound.
Scientific Research Applications
[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 2-benzoylbenzoate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to enhance cognitive function, improve memory, and reduce inflammation in the brain.
Properties
IUPAC Name |
[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl] 2-benzoylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-16-12-17(2)14-24(13-16)21(25)15-28-23(27)20-11-7-6-10-19(20)22(26)18-8-4-3-5-9-18/h3-11,16-17H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIZOWQEVBRTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)COC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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